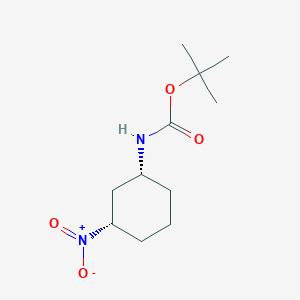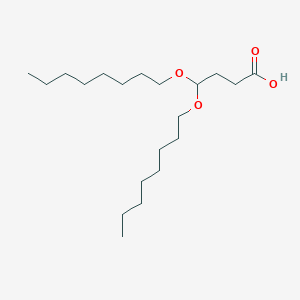![molecular formula C14H6Mg2O6 B13728539 Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)
Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate is a metal-organic framework (MOF) compound that has garnered significant attention due to its unique structural and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the reaction of magnesium salts with 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylic acid under controlled conditions. One common method includes the use of N,N’-dimethylethylenediamine to expand the MOF-74 framework, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of high-throughput synthesis techniques and continuous flow reactors can further enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can react with oxidizing agents, leading to the formation of oxidized products.
Reduction: It can be reduced under specific conditions, often involving reducing agents like lithium biphenyl.
Substitution: The biphenyl moiety allows for electrophilic substitution reactions, similar to those observed in benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium biphenyl, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a material for gas separation and storage.
Biology: Investigated for its potential use in drug delivery systems due to its porous structure.
Medicine: Explored for its potential in targeted drug delivery and as a component in medical imaging agents.
Wirkmechanismus
The mechanism by which Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate exerts its effects is primarily related to its ability to interact with various molecular targets through its porous structure. The compound can adsorb gases like carbon dioxide due to the strong interaction between the metal centers and the gas molecules . This adsorption process is facilitated by the coordination of N,N’-dimethylethylenediamine at the magnesium centers, which enhances the compound’s selectivity and capacity for gas capture .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium 4,4’-dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylate: Similar in structure but differs in the functional groups attached to the biphenyl moiety.
Magnesium 4,4’-dioxido-2,5-benzene-dicarboxylate: Another MOF with similar applications but different structural properties.
Uniqueness
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate is unique due to its expanded MOF-74 framework, which provides enhanced gas adsorption properties and stability under various conditions .
Eigenschaften
Molekularformel |
C14H6Mg2O6 |
|---|---|
Molekulargewicht |
318.80 g/mol |
IUPAC-Name |
dimagnesium;5-(3-carboxylato-4-oxidophenyl)-2-oxidobenzoate |
InChI |
InChI=1S/C14H10O6.2Mg/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20;;/h1-6,15-16H,(H,17,18)(H,19,20);;/q;2*+2/p-4 |
InChI-Schlüssel |
HTYLNXUFCJXFHK-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)[O-])C(=O)[O-])C(=O)[O-])[O-].[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


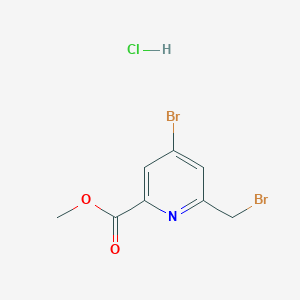

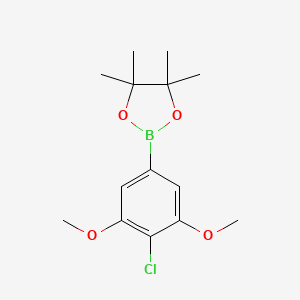

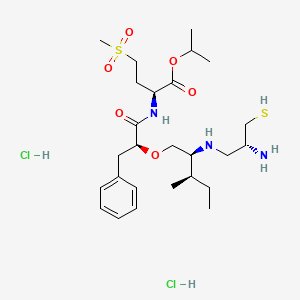
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
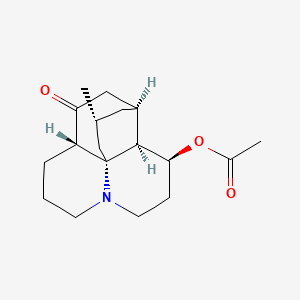

![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)


